molecular formula C19H20ClN2O4P B11397550 Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11397550
M. Wt: 406.8 g/mol
InChI Key: YDXSGYDUKATUDW-UHFFFAOYSA-N
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Description

Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and various substituents, including a benzyl group and a chlorophenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with altered functional groups, while reduction may lead to the formation of reduced oxazole compounds.

Scientific Research Applications

Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-benzyl-5-{[(2-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate: Similar structure with a methyl group instead of a chlorine atom.

    Dimethyl (2-benzyl-5-{[(2-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H20ClN2O4P

Molecular Weight

406.8 g/mol

IUPAC Name

2-benzyl-N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20ClN2O4P/c1-24-27(23,25-2)19-18(21-13-15-10-6-7-11-16(15)20)26-17(22-19)12-14-8-4-3-5-9-14/h3-11,21H,12-13H2,1-2H3

InChI Key

YDXSGYDUKATUDW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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